An In-depth Technical Guide to the Synthesis and Reactivity of Diiodophosphanyl and Related Phosphorus-Iodine Compounds
An In-depth Technical Guide to the Synthesis and Reactivity of Diiodophosphanyl and Related Phosphorus-Iodine Compounds
For Researchers, Scientists, and Drug Development Professionals
The term "diiodophosphanyl" can refer to a range of chemical entities, including the transient PI₂ radical, diiodophosphine ligands (RPI₂), or intermediates in reactions involving phosphorus-iodine bonds. This guide provides a comprehensive overview of the synthesis and reactivity of key phosphorus-iodine compounds, such as phosphorus triiodide (PI₃) and tetraiododiphosphane (P₂I₄), which are the primary gateways to the chemistry of the diiodophosphanyl moiety.
Synthesis of Phosphorus-Iodine Compounds
The primary methods for synthesizing phosphorus-iodine compounds involve the direct combination of elemental phosphorus and iodine.[1] These reactions are typically exothermic and require careful temperature control.
1. Phosphorus Triiodide (PI₃)
Phosphorus triiodide is a dark red, unstable solid that serves as a versatile reagent in organic synthesis.[1]
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Direct Union of Elements: The most common method for preparing PI₃ is the reaction of white or red phosphorus with iodine.[1] The reaction is often carried out in a solvent like carbon disulfide to moderate the exothermic reaction and allow for the crystallization of the product.
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P₄ + 6I₂ → 4PI₃[1]
-
-
Halide Exchange: Phosphorus triiodide can also be synthesized by reacting phosphorus trichloride with hydrogen iodide or certain metal iodides.[1][2]
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PCl₃ + 3HI → PI₃ + 3HCl
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2. Tetraiododiphosphane (P₂I₄)
Tetraiododiphosphane is another important phosphorus iodide, which can be prepared by the reduction of phosphorus triiodide.
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Reduction of PI₃: Heating a solution of phosphorus triiodide in 1-iodobutane with red phosphorus leads to the formation of P₂I₄.[1]
Reactivity of Phosphorus-Iodine Compounds
Phosphorus-iodine compounds are highly reactive, primarily due to the labile nature of the P-I bond. They are powerful reducing and deoxygenating agents and are widely used in organic synthesis.[1]
1. Hydrolysis
Phosphorus triiodide reacts vigorously with water to produce phosphorous acid (H₃PO₃) and hydroiodic acid (HI).[3] This reaction can also produce small amounts of phosphine and diphosphanes.
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PI₃ + 3H₂O → H₃PO₃ + 3HI[3]
2. Conversion of Alcohols to Alkyl Iodides
A primary application of phosphorus triiodide is the conversion of primary and secondary alcohols to their corresponding alkyl iodides.[1][4] This reaction is highly efficient and often the PI₃ is generated in situ from red phosphorus and iodine in the presence of the alcohol.[4]
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3R-OH + PI₃ → 3RI + H₃PO₃
3. Reducing and Deoxygenating Agent
Phosphorus triiodide is a strong reducing and deoxygenating agent. It can, for example, reduce sulfoxides to sulfides, even at low temperatures (-78 °C).[1]
4. Reactions with Carbonyl Compounds
The reactivity of phosphorus-iodine compounds with carbonyls is complex and can lead to a variety of products depending on the substrate and reaction conditions.
Quantitative Data
Table 1: Physical and Spectroscopic Properties of Phosphorus Triiodide (PI₃)
| Property | Value |
| Molar Mass | 411.687 g/mol |
| Appearance | Dark red solid |
| Density | 4.18 g/cm³ |
| Melting Point | 61.2 °C |
| Boiling Point | Decomposes at 200 °C |
| Solubility in Water | Decomposes |
| ³¹P NMR Chemical Shift | 178 ppm (downfield of 85% H₃PO₄)[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Phosphorus Triiodide (PI₃)
Materials:
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Red phosphorus
-
Iodine
-
Carbon disulfide (CS₂)
-
Schlenk flask
-
Dropping funnel
-
Magnetic stirrer
-
Cooling bath (ice-water)
Procedure:
-
In a fume hood, a Schlenk flask equipped with a magnetic stir bar is charged with red phosphorus and dry carbon disulfide.
-
The flask is cooled in an ice-water bath.
-
A solution of iodine in carbon disulfide is added dropwise from the dropping funnel to the stirred suspension of phosphorus. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux of the solvent.
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After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours.
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The resulting dark red solution is filtered to remove any unreacted phosphorus.
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The carbon disulfide is carefully removed under reduced pressure to yield crude phosphorus triiodide.
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The crude product can be purified by recrystallization from a suitable solvent like hexane.
Safety Precautions:
-
Phosphorus and iodine are toxic and corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Carbon disulfide is highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood.
-
The reaction is exothermic and requires careful temperature control to avoid runaway reactions.
Protocol 2: Conversion of an Alcohol to an Alkyl Iodide using PI₃ (in situ generation)
Materials:
-
Alcohol (e.g., cyclohexanol)
-
Red phosphorus
-
Iodine
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
A round-bottom flask is charged with the alcohol, red phosphorus, and diethyl ether.
-
The flask is equipped with a reflux condenser and the mixture is cooled in an ice bath.
-
Iodine is added portion-wise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and filtered to remove unreacted phosphorus.
-
The filtrate is washed successively with water, a dilute solution of sodium thiosulfate (to remove excess iodine), and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl iodide.
-
The product can be purified by distillation or chromatography.
Visualizations
Synthesis and Reactivity of Phosphorus Iodides
Caption: Synthesis and key reactions of phosphorus iodides.
Experimental Workflow for Alkyl Iodide Synthesis
Caption: Workflow for alcohol to alkyl iodide conversion.
³¹P NMR Spectroscopy
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a crucial analytical technique for the characterization of phosphorus-containing compounds.[5][6] Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, it is a highly sensitive nucleus for NMR studies.[5] Chemical shifts in ³¹P NMR are typically referenced to 85% phosphoric acid.[5] The chemical shift of a phosphorus nucleus is influenced by its chemical environment, including the electronegativity of substituents and the coordination number of the phosphorus atom. For instance, the ³¹P NMR signal for PI₃ appears at approximately 178 ppm downfield from the standard.[1] This technique is invaluable for monitoring reaction progress, assessing product purity, and elucidating the structure of novel diiodophosphanyl derivatives and other organophosphorus compounds.[6][7]
References
- 1. Phosphorus triiodide - Wikipedia [en.wikipedia.org]
- 2. Phosphorus triiodide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. phosphorus triiodide [chemistry.mdma.ch]
- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. NMR of 31P nuclear spin singlet states in organic diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
